molecular formula C22H26N2OS B2737944 (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109244-84-8

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2737944
M. Wt: 366.52
InChI Key: XMTTXNRJNZXVPG-UHFFFAOYSA-N
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Description

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a psychostimulant drug that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neuropsychiatric disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the benzhydryl and methylthio groups, and deprotection of the amine group.

Starting Materials
N-benzhydryl-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide, methylthiol, protecting reagent, benzhydryl chloride, deprotecting reagent

Reaction
Protection of the amine group using a suitable protecting reagent, Formation of the bicyclic ring system by cyclization of the protected amine with the hydroxyl group using a suitable cyclization reagent, Introduction of the benzhydryl group by reaction with benzhydryl chloride in the presence of a suitable base, Introduction of the methylthio group by reaction with methylthiol in the presence of a suitable base, Deprotection of the amine group using a suitable deprotecting reagent

Mechanism Of Action

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 works by inhibiting the reuptake of dopamine in the brain, leading to an increase in dopamine levels and subsequent activation of the brain's reward pathway. This results in feelings of pleasure and motivation, which can be beneficial in treating neuropsychiatric disorders.

Biochemical And Physiological Effects

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been shown to increase dopamine levels in the brain, leading to increased activity in the brain's reward pathway. This can result in feelings of pleasure, motivation, and increased focus and attention. It can also lead to increased heart rate and blood pressure, as well as potential side effects such as anxiety and insomnia.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant changes in behavior and brain function. However, its potential side effects and limited selectivity for dopamine reuptake inhibition may limit its usefulness in certain experiments.

Future Directions

Possible future directions for research on (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 include further studies on its potential use in treating neuropsychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing more selective dopamine reuptake inhibitors with fewer side effects and greater therapeutic potential.

Scientific Research Applications

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 35428 has been extensively studied for its potential use in treating various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer and as a treatment for depression.

properties

IUPAC Name

N-benzhydryl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTTXNRJNZXVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

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